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Compound of Interest

Compound Name: trans-3-Nonene

Cat. No.: B166812 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of trans-3-Nonene

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for trans-3-
nonene, a nine-carbon alkene with a double bond located between the third and fourth carbon

atoms. Aimed at researchers, scientists, and professionals in drug development, this document

offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind spectral

features, providing a framework for unambiguous structural elucidation. Methodologies for data

acquisition are outlined, and key spectral data are presented in clear, tabular formats. Visual

diagrams created using Graphviz are employed to illustrate molecular structure and analytical

workflows, ensuring a thorough understanding of the spectroscopic characterization of this

compound.

Molecular Structure of trans-3-Nonene
trans-3-Nonene is an aliphatic hydrocarbon with the chemical formula C₉H₁₈. Its structure

consists of a nine-carbon chain with a double bond in the trans configuration between carbons

3 and 4. The trans geometry refers to the arrangement where the substituent groups are on

opposite sides of the double bond, leading to a less sterically hindered and generally more

stable isomer compared to its cis counterpart.

Caption: Molecular Structure of trans-3-Nonene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed

structural map can be constructed.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of trans-3-nonene in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential as it is

"invisible" in ¹H NMR and provides a lock signal for the spectrometer.

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each unique carbon. A larger number of scans is typically required due to the lower

natural abundance of ¹³C.

¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of trans-3-nonene provides a wealth of information through its chemical

shifts, integration values, and splitting patterns (multiplicities). The trans configuration is

characteristically confirmed by the large coupling constant (J-value) between the vinylic

protons.
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Protons
(Position)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-1 (CH₃) ~0.90 Triplet (t) 3H ~7.0

H-2 (CH₂) ~2.00 Quintet (quin) 2H ~7.0

H-3, H-4

(CH=CH)
~5.40 Multiplet (m) 2H Jtrans ≈ 15.0

H-5 (CH₂) ~1.97 Quartet (q) 2H ~6.8

H-6, H-7, H-8

(CH₂)
~1.25-1.40 Multiplet (m) 6H -

H-9 (CH₃) ~0.88 Triplet (t) 3H ~6.8

Causality Behind Assignments:

Vinylic Protons (H-3, H-4): These protons are the most deshielded (~5.40 ppm) due to their

location on the electron-deficient C=C double bond. Their multiplet appearance arises from

coupling to each other and to the adjacent CH₂ groups. The key diagnostic feature is their

large coupling constant (J ≈ 15 Hz), which is a hallmark of a trans relationship across a

double bond.

Allylic Protons (H-2, H-5): The protons on the carbons adjacent to the double bond (~1.97-

2.00 ppm) are deshielded relative to other alkyl protons because of the double bond's

proximity.

Alkyl Protons (H-1, H-6, H-7, H-8, H-9): The remaining alkyl protons appear in the more

shielded upfield region of the spectrum (~0.88-1.40 ppm), which is typical for saturated

hydrocarbon chains.

¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-

equivalent carbon atom. This provides a direct count of the unique carbon environments in the

molecule.
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Carbon (Position) Chemical Shift (δ, ppm)

C-1 ~14.0

C-2 ~25.6

C-3 ~131.2

C-4 ~124.7

C-5 ~34.8

C-6 ~31.6

C-7 ~22.6

C-8 ~22.3

C-9 ~13.7

Causality Behind Assignments:

Olefinic Carbons (C-3, C-4): These carbons are significantly deshielded (~124-132 ppm) and

appear in the characteristic region for sp²-hybridized carbons in a double bond.

Alkyl Carbons (C-1, C-2, C-5 to C-9): The remaining sp³-hybridized carbons appear in the

upfield region of the spectrum (~13-35 ppm). The subtle differences in their chemical shifts

are due to their varying distances from the electron-withdrawing double bond.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly

effective for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition
Sample Preparation: For a liquid sample like trans-3-nonene, the simplest method is to

place a single drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Data Acquisition: Place the salt plates in the spectrometer's sample holder.
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Spectrum Collection: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates should be taken first and automatically

subtracted from the sample spectrum.

IR Spectral Data Analysis
The IR spectrum of trans-3-nonene is dominated by absorptions corresponding to C-H bonds

and the C=C double bond. The key diagnostic peak is the strong C-H out-of-plane bend for the

trans-alkene.

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H Stretch (sp²) ~3020 Medium

C-H Stretch (sp³) 2850-2960 Strong

C=C Stretch ~1670 Weak-Medium

C-H Out-of-Plane Bend ~965 Strong

Causality Behind Assignments:

C-H Stretch (sp²): The absorption just above 3000 cm⁻¹ is characteristic of C-H bonds where

the carbon is part of a double or triple bond.

C-H Stretch (sp³): The strong, complex absorptions below 3000 cm⁻¹ are due to the

stretching of C-H bonds in the alkyl portions of the molecule.

C=C Stretch: The stretching vibration for a C=C double bond appears in the 1600-1680 cm⁻¹

region. For a trans disubstituted alkene, this peak is often weak due to the low dipole

moment change during the vibration.

C-H Out-of-Plane Bend: The strong absorption around 965 cm⁻¹ is highly diagnostic for a

trans-disubstituted double bond. This "wagging" vibration is IR-active and provides definitive

evidence for the trans stereochemistry.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b166812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: MS Data Acquisition
Sample Introduction: Inject a dilute solution of trans-3-nonene into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for separation and purification or through direct

infusion.

Ionization: The most common method for a non-polar molecule like this is Electron Ionization

(EI). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing it

to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate a mass spectrum.

MS Spectral Data Analysis
The mass spectrum reveals the molecular weight and provides structural clues based on how

the molecule breaks apart.

m/z Proposed Fragment Relative Intensity

126 [C₉H₁₈]⁺ (Molecular Ion, M⁺) Medium

97 [M - C₂H₅]⁺ Medium

83 [M - C₃H₇]⁺ Medium

69 [M - C₄H₉]⁺ Strong

55 [C₄H₇]⁺ Strong

41 [C₃H₅]⁺ (Allyl Cation) Base Peak

Causality Behind Assignments:
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Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the intact molecule with one

electron removed, confirming the molecular weight of C₉H₁₈.

Fragmentation Pattern: Alkenes often fragment via cleavage of the bonds allylic to the

double bond, as this results in the formation of a stable, resonance-stabilized allylic

carbocation. For trans-3-nonene, cleavage of the C5-C6 bond leads to the formation of a

stable C₄H₇⁺ fragment (m/z 55), while cleavage at other positions can lead to other

prominent fragments. The base peak at m/z 41 ([C₃H₅]⁺) is a very common and stable

fragment in the mass spectra of many aliphatic compounds.

Spectroscopic Analysis Workflow

Sample: trans-3-Nonene

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Structural Elucidation

H & C Framework
Stereochemistry

Functional Groups
(C=C, trans)

Molecular Weight
Fragmentation

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of trans-3-Nonene.

Integrated Spectroscopic Analysis
No single technique provides all the necessary structural information. The power of

spectroscopic analysis lies in combining the data from multiple methods to build a self-

validating conclusion.

MS confirms the molecular formula is C₉H₁₈ (m/z = 126).
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IR spectroscopy identifies the key functional groups: an alkene (C=C stretch at ~1670 cm⁻¹,

sp² C-H stretch at ~3020 cm⁻¹) and confirms its trans stereochemistry (strong C-H bend at

~965 cm⁻¹).

¹³C NMR confirms the number of unique carbons (nine) and identifies two as sp² hybridized

(~124-132 ppm) and seven as sp³ hybridized (~13-35 ppm).

¹H NMR provides the final, detailed picture, showing the connectivity of all protons, their

chemical environments, and, most critically, confirming the trans geometry through the large

vinylic coupling constant (J ≈ 15 Hz).

Together, these techniques provide unambiguous and complementary evidence for the

structure of trans-3-nonene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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